molecular formula C28H29N3O2 B11354513 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one

4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B11354513
M. Wt: 439.5 g/mol
InChI Key: DXPREYQJWKUNRD-UHFFFAOYSA-N
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Description

4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzodiazole, phenoxy, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,4-dimethylphenol with ethyl bromoacetate to form 2-(2,4-dimethylphenoxy)ethyl bromide. This intermediate is then reacted with 1H-1,3-benzodiazole-2-amine to form the benzodiazole derivative. Finally, the pyrrolidinone moiety is introduced through a cyclization reaction with 3-methylphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of alternative reagents, catalysts, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The phenoxy and benzodiazole moieties can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its interactions with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole moiety can interact with enzymes and receptors, modulating their activity. The phenoxy and pyrrolidinone groups contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-DIMETHYLPHENOXY)-N-(2-ETHYL-6-METHYLPHENYL)ACETAMIDE
  • 5-[(2,4-DIMETHYLPHENOXY)METHYL]-3-ETHYL-1,3-OXAZOLIDIN-2-ONE
  • 2-[1-[(2RS)-2-(2,4-DICHLOROPHENYL)-2-[[(2,4-DICHLOROPHENYL)METHYL]OXY]ETHYL]-1H-IMIDAZOL-3-IUM-3-YL]-2-METHYLPROPANOATE

Uniqueness

4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O2/c1-19-7-6-8-23(16-19)31-18-22(17-27(31)32)28-29-24-9-4-5-10-25(24)30(28)13-14-33-26-12-11-20(2)15-21(26)3/h4-12,15-16,22H,13-14,17-18H2,1-3H3

InChI Key

DXPREYQJWKUNRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=C(C=C(C=C5)C)C

Origin of Product

United States

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